N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride
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Overview
Description
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a trifluoroacetimidoyl group attached to a 2,4-dimethylphenyl ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 2,4-dimethylphenylamine with trifluoroacetic anhydride in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,4-dimethylphenylamine} + \text{trifluoroacetic anhydride} + \text{thionyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, products such as N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide or N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamidine can be formed.
Oxidation Products: Oxidation can lead to the formation of N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetic acid.
Reduction Products: Reduction can yield N-(2,4-dimethylphenyl)-2,2,2-trifluoroethylamine.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of enzyme inhibitors and as a labeling reagent in biochemical assays.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoroacetimidoyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate to form more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)acetamide
- N-(2,4-dimethylphenyl)-N’-methylformamidine
Uniqueness
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct reactivity and stability compared to its analogs
Properties
Molecular Formula |
C10H9ClF3N |
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Molecular Weight |
235.63 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3N/c1-6-3-4-8(7(2)5-6)15-9(11)10(12,13)14/h3-5H,1-2H3 |
InChI Key |
CZAHPHJKXXXZAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(C(F)(F)F)Cl)C |
Origin of Product |
United States |
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